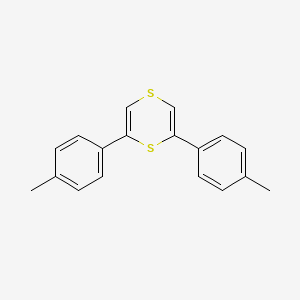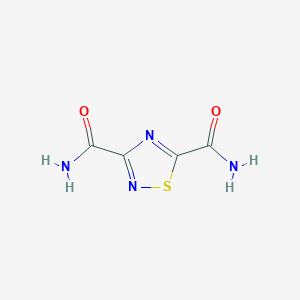
1,2,4-Thiadiazole-3,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Thiadiazole-3,5-dicarboxamide is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a thiadiazole ring with two amide groups at positions 3 and 5, contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1,2,4-thiadiazole-3,5-dicarboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of thiosemicarbazide with diethyl oxalate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. This method yields the desired thiadiazole ring with the amide groups in the correct positions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1,2,4-Thiadiazole-3,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amide groups, where nucleophiles such as amines or alcohols replace the amide moiety, forming new derivatives.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry for the development of new drugs.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable compound for the development of new therapeutic agents.
Medicine: Research has shown that derivatives of 1,2,4-thiadiazole-3,5-dicarboxamide can act as enzyme inhibitors, receptor antagonists, and anti-inflammatory agents.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity, fluorescence, and corrosion resistance.
Mécanisme D'action
The mechanism of action of 1,2,4-thiadiazole-3,5-dicarboxamide varies depending on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. Additionally, the compound’s ability to form hydrogen bonds and interact with biological membranes enhances its bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
1,2,4-Thiadiazole-3,5-dicarboxamide can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties, this compound has a different substitution pattern on the thiadiazole ring.
1,2,5-Thiadiazole: This isomer has applications in materials science and organic electronics due to its unique electronic properties.
1,2,3-Thiadiazole: This compound is less commonly studied but has shown potential in the development of new pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other thiadiazole isomers. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
92638-77-2 |
|---|---|
Formule moléculaire |
C4H4N4O2S |
Poids moléculaire |
172.17 g/mol |
Nom IUPAC |
1,2,4-thiadiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C4H4N4O2S/c5-1(9)3-7-4(2(6)10)11-8-3/h(H2,5,9)(H2,6,10) |
Clé InChI |
IPGLGFHMWHXFDI-UHFFFAOYSA-N |
SMILES canonique |
C1(=NSC(=N1)C(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


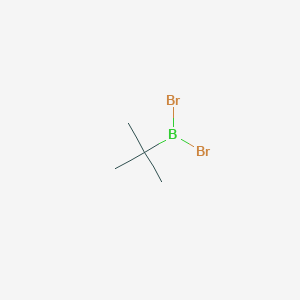
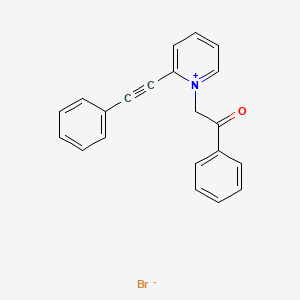
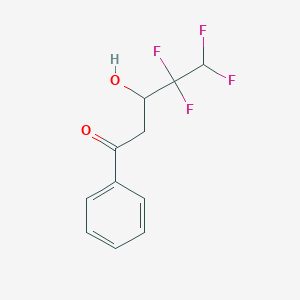


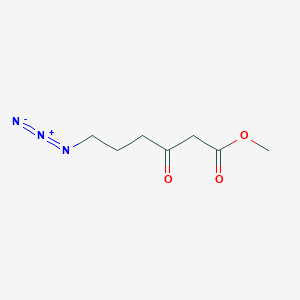

![2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol](/img/structure/B14342588.png)
![[Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14342593.png)
![1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B14342599.png)
![4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14342604.png)
![({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14342627.png)
![N-[3-(1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14342632.png)
